molecular formula C10H10N2O2 B13037635 methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

methyl1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B13037635
M. Wt: 190.20 g/mol
InChI Key: SDGKGGKSDCISAJ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a fused pyrrole and pyridine ring system. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can modulate signaling pathways and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrrolopyridine derivatives.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 1-methylpyrrolo[3,2-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-12-4-3-8-9(12)5-7(6-11-8)10(13)14-2/h3-6H,1-2H3

InChI Key

SDGKGGKSDCISAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)C(=O)OC

Origin of Product

United States

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